molecular formula C11H13BN2O3 B7954749 [3-(5-Propyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid

[3-(5-Propyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid

Cat. No.: B7954749
M. Wt: 232.05 g/mol
InChI Key: IXDMDKUHWPYYEK-UHFFFAOYSA-N
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Description

[3-(5-Propyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid: is a boronic acid derivative featuring a 1,3,4-oxadiazole ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the oxadiazole ring in this compound adds unique properties, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of diacylhydrazines using a catalyst such as ZrCl4 to form the oxadiazole ring . The boronic acid group can then be introduced through a reaction with a boronic acid derivative under suitable conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques could enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially altering the oxadiazole ring or the boronic acid group.

    Reduction: Reduction reactions may target the oxadiazole ring, leading to the formation of different functional groups.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Palladium catalysts are often employed in Suzuki-Miyaura cross-coupling reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds.

Scientific Research Applications

Chemistry: In organic synthesis, [3-(5-Propyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid is valuable for forming carbon-carbon bonds through cross-coupling reactions.

Biology and Medicine: The oxadiazole ring is known for its biological activity. Compounds containing this ring structure have been studied for their antimicrobial, anti-inflammatory, and anticancer properties. This compound could be explored for similar applications .

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and advanced coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which [3-(5-Propyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid exerts its effects depends on its application. In biological systems, the oxadiazole ring may interact with specific enzymes or receptors, leading to various biological effects. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is useful in sensor and drug design .

Comparison with Similar Compounds

  • [3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid
  • [3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid
  • [3-(5-Butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid

Comparison: Compared to its analogs, [3-(5-Propyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid has a unique propyl group that may influence its reactivity and biological activity. The length and branching of the alkyl chain can affect the compound’s solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

[3-(5-propyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BN2O3/c1-2-4-10-13-14-11(17-10)8-5-3-6-9(7-8)12(15)16/h3,5-7,15-16H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDMDKUHWPYYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C2=NN=C(O2)CCC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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